molecular formula C15H15NO3 B14724269 4-[(E)-(3,4-dimethoxyphenyl)methyleneamino]phenol CAS No. 13160-77-5

4-[(E)-(3,4-dimethoxyphenyl)methyleneamino]phenol

Cat. No.: B14724269
CAS No.: 13160-77-5
M. Wt: 257.28 g/mol
InChI Key: IYEYNXRUMDCYGJ-UHFFFAOYSA-N
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Description

4-[(E)-(3,4-dimethoxyphenyl)methyleneamino]phenol is an organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(3,4-dimethoxyphenyl)methyleneamino]phenol typically involves the condensation reaction between 3,4-dimethoxybenzaldehyde and 4-aminophenol. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, followed by cooling and crystallization to obtain the pure product .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(3,4-dimethoxyphenyl)methyleneamino]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones

    Reduction: Secondary amines

    Substitution: Nitro derivatives, halogenated compounds

Mechanism of Action

The mechanism of action of 4-[(E)-(3,4-dimethoxyphenyl)methyleneamino]phenol involves its interaction with biological molecules through the formation of hydrogen bonds and coordination with metal ions. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, its antioxidant properties are attributed to its ability to donate electrons and neutralize free radicals .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-(4-methoxyphenyl)methyleneamino]phenol
  • 4-[(E)-(3,4-dimethylphenyl)methyleneamino]phenol
  • 4-[(E)-(3,4-dihydroxyphenyl)methyleneamino]phenol

Uniqueness

4-[(E)-(3,4-dimethoxyphenyl)methyleneamino]phenol is unique due to the presence of methoxy groups on the aromatic ring, which enhance its electron-donating properties and increase its stability. This makes it more effective as an antioxidant and provides better coordination with metal ions compared to similar compounds without methoxy substituents .

Properties

CAS No.

13160-77-5

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

4-[(3,4-dimethoxyphenyl)methylideneamino]phenol

InChI

InChI=1S/C15H15NO3/c1-18-14-8-3-11(9-15(14)19-2)10-16-12-4-6-13(17)7-5-12/h3-10,17H,1-2H3

InChI Key

IYEYNXRUMDCYGJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=NC2=CC=C(C=C2)O)OC

Origin of Product

United States

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